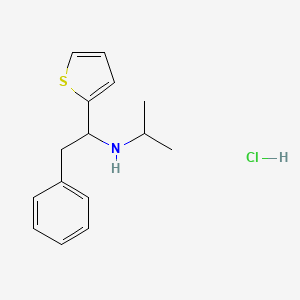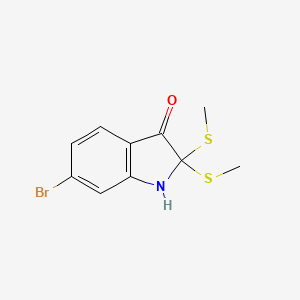
3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 6th position and two methylthio groups at the 2nd position, making it a unique and versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with methylthiol in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for maintaining product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparaison Avec Des Composés Similaires
6-Bromo-1,3-dihydro-2H-indol-2-one: Another brominated indole derivative used in the preparation of pharmaceuticals.
6,6’-Dibromoisoindigo: A compound with similar bromine substitution, used in organic electronics.
Uniqueness: 3H-Indol-3-one, 6-bromo-1,2-dihydro-2,2-bis(methylthio)- is unique due to the presence of two methylthio groups at the 2nd position, which can significantly alter its chemical reactivity and biological activity compared to other brominated indole derivatives.
Propriétés
Formule moléculaire |
C10H10BrNOS2 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
6-bromo-2,2-bis(methylsulfanyl)-1H-indol-3-one |
InChI |
InChI=1S/C10H10BrNOS2/c1-14-10(15-2)9(13)7-4-3-6(11)5-8(7)12-10/h3-5,12H,1-2H3 |
Clé InChI |
XIXYQIQKYPKGKP-UHFFFAOYSA-N |
SMILES canonique |
CSC1(C(=O)C2=C(N1)C=C(C=C2)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3aR,5R,6R,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-yl] methanesulfonate](/img/structure/B13800678.png)
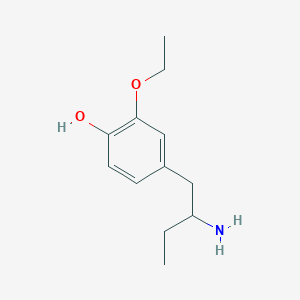
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
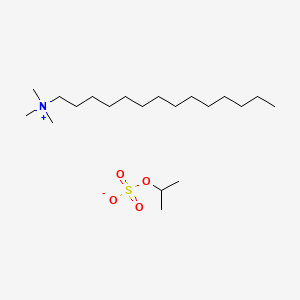
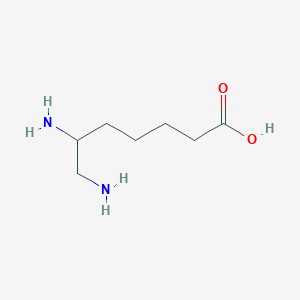
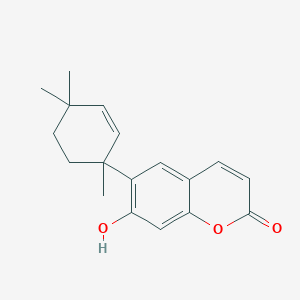
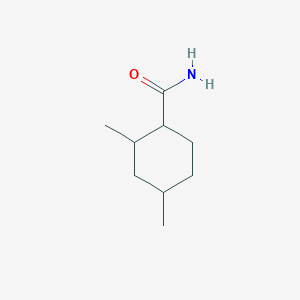
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
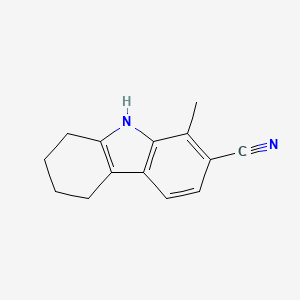
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
